molecular formula C30H26N2O6 B11011545 (2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid

(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11011545
M. Wt: 510.5 g/mol
InChI Key: KCNFGXYFRIZDKE-SANMLTNESA-N
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Description

(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure that combines elements of chromen, indole, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the chromen and indole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen derivatives, while reduction can produce various indole-based compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it may have binding affinity for certain proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on various biological pathways and its potential use as a pharmaceutical agent.

Industry

In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen and indole derivatives, such as:

  • (2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl
  • 1H-indol-3-yl

Uniqueness

What sets this compound apart is its unique combination of chromen and indole moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C30H26N2O6/c1-18-22-12-11-21(15-27(22)38-30(36)24(18)13-19-7-3-2-4-8-19)37-17-28(33)32-26(29(34)35)14-20-16-31-25-10-6-5-9-23(20)25/h2-12,15-16,26,31H,13-14,17H2,1H3,(H,32,33)(H,34,35)/t26-/m0/s1

InChI Key

KCNFGXYFRIZDKE-SANMLTNESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)CC5=CC=CC=C5

Origin of Product

United States

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